Tetrahydrofurfuryl methacrylate

Description

Significance of Methacrylate (B99206) Monomers in Polymer Synthesis

Methacrylate monomers are a class of organic compounds that are foundational to the production of a wide array of acrylic-based polymers. gantrade.comyoutube.com These monomers are characterized by a methacrylate group, which readily undergoes polymerization, often via free-radical mechanisms, to form long polymer chains. youtube.comchiragenterprise.com The versatility of methacrylate monomers allows for the synthesis of polymers with a broad spectrum of properties, including high transparency, durability, and resistance to weathering and UV radiation. gantrade.com

The functionality of the monomer plays a crucial role in determining the structure of the resulting polymer. chiragenterprise.com Bifunctional monomers, like many methacrylates, typically form linear polymer chains. chiragenterprise.com The specific chemical structure of the monomer, including the nature of its ester group, significantly influences the final polymer's characteristics, such as its glass transition temperature (Tg), strength, and optical clarity. gantrade.com Methyl methacrylate (MMA), for instance, is a widely used monomer that forms polymethyl methacrylate (PMMA), a polymer known for its excellent optical properties and rigidity. gantrade.comwikipedia.org

Unique Structural Attributes of Tetrahydrofurfuryl Methacrylate

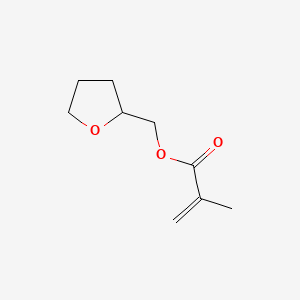

This compound (THFMA) possesses a distinctive molecular architecture that sets it apart from more conventional methacrylate monomers like MMA. Its structure includes a bulky, cyclic tetrahydrofurfuryl group attached to the methacrylate backbone. ci.guidenih.gov This cyclic ether moiety introduces several important features to the monomer and the resulting polymers.

The presence of the tetrahydrofurfuryl ring imparts a degree of conformational rigidity while also providing sites for potential hydrogen bonding. This can influence the polymer's thermal properties, mechanical strength, and adhesion to various substrates. ci.guide Furthermore, THFMA is derived from renewable resources, specifically from the chemical modification of furfural (B47365), which is produced from hemicellulose. chemicalbook.com This bio-based origin makes THFMA an attractive monomer from a sustainability perspective. chemicalbook.commdpi.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₄O₃ nih.govnih.gov |

| Molar Mass | 170.21 g/mol nih.govnih.gov |

| Appearance | Colorless to light yellow liquid chemicalbook.comnih.gov |

| Boiling Point | 59-62 °C at 0.6 mmHg nih.gov |

| Density | 1.044 g/mL at 25 °C chemicalbook.com |

| Refractive Index | 1.4552 at 20 °C nih.gov |

| Viscosity | 2.84 cps at 20°C chemicalbook.com |

Historical Context and Evolution of THFMA Research Trajectories

The study of methacrylate monomers dates back to the early 19th century with the initial synthesis of acrylic acids. gantrade.com The development of methacrylic acid occurred over several decades, with its methyl ester, methyl methacrylate (MMA), being polymerized in the 1930s. gantrade.com Research into other methacrylate esters, including THFMA, followed as scientists sought to create polymers with tailored properties for specific applications.

Early research involving THFMA often focused on its use as a comonomer to modify the properties of other polymers. Its incorporation was found to enhance adhesion, flexibility, and impact resistance in various resin formulations. ci.guide More recently, research has shifted towards exploring the unique properties of poly(this compound) (PTHFMA) homopolymers and its potential in advanced applications. chemicalbook.comsigmaaldrich.com This includes its investigation as a biomaterial for articular cartilage repair due to its biocompatibility and behavior in water. chemicalbook.comsigmaaldrich.com The ability of PTHFMA to remain rigid even after absorbing significant amounts of water makes it a subject of interest in the medical field. sigmaaldrich.com

Overview of Key Research Areas in THFMA Polymer Science

Current research in THFMA polymer science is diverse and spans several key areas:

Biomaterials: A significant area of investigation is the use of THFMA-based polymers in biomedical applications. chemicalbook.commdpi.com PTHFMA has been studied for its potential in medical implants and tissue repair due to its biocompatibility. chemicalbook.comsigmaaldrich.com Its polymers have also been investigated for use in dental materials and contact lenses. chemicalbook.comnih.gov

3D Printing and Photopolymers: THFMA is utilized as a bio-based reactive diluent in UV-curable resins for 3D printing technologies like stereolithography. chemicalbook.commdpi.com Its inclusion can reduce the viscosity of the resin and contribute to properties like weldability, repairability, and shape memory in the final printed object. chemicalbook.com

Coatings and Adhesives: The adhesive properties of THFMA make it a valuable component in the formulation of coatings and adhesives. nih.govnih.gov Polymers containing THFMA exhibit good chemical, heat, and water resistance, along with hardness and impact strength. ci.guide

Smart Materials: Research has explored the development of "smart" materials, such as thermoresponsive shape-memory polymers, using THFMA in combination with other monomers. mdpi.com These materials can change their shape in response to temperature changes, opening up possibilities for various applications. mdpi.com

Structure

2D Structure

Propriétés

IUPAC Name |

oxolan-2-ylmethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-7(2)9(10)12-6-8-4-3-5-11-8/h8H,1,3-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCXXNKZQVOXMEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC1CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25035-85-2 | |

| Record name | 2-Propenoic acid, 2-methyl-, (tetrahydro-2-furanyl)methyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25035-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0022191 | |

| Record name | Tetrahydrofurfuryl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless or yellow liquid; [MSDSonline] | |

| Record name | 2-Propenoic acid, 2-methyl-, (tetrahydro-2-furanyl)methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrahydrofurfuryl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7361 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

59-62 °C at 0.080 kPa (0.6 mm Hg) | |

| Record name | TETRAHYDROFURFURYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5461 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.16 [mmHg] | |

| Record name | Tetrahydrofurfuryl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7361 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2455-24-5 | |

| Record name | Tetrahydrofurfuryl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2455-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydrofurfuryl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002455245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TETRAHYDROFURFURYL METHACRYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32634 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, (tetrahydro-2-furanyl)methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrahydrofurfuryl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydrofurfuryl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROFURFURYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/120GN9C472 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRAHYDROFURFURYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5461 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis Methodologies and Novel Synthetic Routes for Tetrahydrofurfuryl Methacrylate

Transesterification Reactions for THFMA Production

Transesterification is a primary industrial method for synthesizing Tetrahydrofurfuryl Methacrylate (B99206). This process typically involves the reaction of methyl methacrylate or ethyl methacrylate with tetrahydrofurfuryl alcohol. ci.guidegoogle.com The reaction is an equilibrium process that is driven toward the product side by removing the lower-boiling alcohol byproduct. google.com

Mechanism of Methyl/Ethyl Methacrylate Transesterification with Tetrahydrofurfuryl Alcohol

The transesterification reaction for producing THFMA is a classic example of nucleophilic acyl substitution. The mechanism is dependent on whether it is conducted under basic or acidic conditions, though base catalysis is common for this specific transformation. google.com

Under base-catalyzed conditions, the reaction proceeds via the following steps:

Nucleophile Formation : A basic catalyst, typically an alkoxide, deprotonates the tetrahydrofurfuryl alcohol (THF-OH) to form a more potent nucleophile, the tetrahydrofurfuryl alkoxide ion.

Nucleophilic Attack : The newly formed alkoxide attacks the electrophilic carbonyl carbon of the methyl methacrylate (MMA) or ethyl methacrylate. This step breaks the pi bond of the carbonyl group and forms a tetrahedral intermediate.

Leaving Group Elimination : The tetrahedral intermediate is unstable and collapses. The original alkoxy group (methoxide or ethoxide) is eliminated as a leaving group.

Proton Transfer : The eliminated methoxide (B1231860) or ethoxide ion is protonated by another molecule of tetrahydrofurfuryl alcohol or a trace amount of protic solvent, regenerating the alkoxide catalyst and forming methanol (B129727) or ethanol (B145695) as a byproduct.

This equilibrium is effectively shifted towards the formation of THFMA by continuously removing the methanol or ethanol byproduct, often as an azeotrope with the starting methacrylate ester, under reduced pressure. google.com

Catalytic Systems in THFMA Transesterification

A variety of catalytic systems can be employed to facilitate the transesterification process for THFMA production. The choice of catalyst is crucial for reaction efficiency and selectivity. Commonly used catalysts fall into two main categories: homogeneous and heterogeneous.

Homogeneous Catalysts : These are soluble in the reaction mixture. For THFMA synthesis, alkali metals and alkaline-earth metals, or their corresponding alkoxides, are particularly effective. google.com

Alkali/Alkaline-Earth Metals and Alkoxides : Lithium, magnesium, and calcium are highly effective. google.com They react in-situ with the tetrahydrofurfuryl alcohol to form the active catalytic species, the tetrahydrofurfuryl-(2)-methoxide. google.com Sodium and potassium hydroxides or alkoxides are also widely used in general transesterification reactions. ijarsct.co.in

Transition-Metal Compounds : For other methacrylate transesterifications, compounds like dialkyltin oxides and titanium(IV) alkoxides are used, which allow for nearly neutral reaction conditions.

Heterogeneous Catalysts : These solid catalysts are insoluble in the reaction mixture, which simplifies their removal and recycling, aligning with green chemistry principles. jocpr.comgoogle.com While specific examples for THFMA are less documented in readily available literature, systems used for similar transesterifications are relevant.

Metal Oxides and Salts : Catalysts like Calcium Oxide (CaO) and mixed metal oxides are effective for transesterification. jocpr.com Catalyst systems such as LiCl/CaO have also been patented for the transesterification of methacrylates. google.com

Solid Acid Catalysts : Sulfonated zeolites and other solid acids can also be used, though they are more common in direct esterification. researchgate.net

| Catalyst Type | Specific Examples | Phase | Key Advantages |

| Homogeneous | Lithium, Magnesium, Calcium metal; Sodium/Potassium Hydroxides/Alkoxides. google.comijarsct.co.in | Liquid | High activity and reaction rates. |

| Heterogeneous | Calcium Oxide (CaO), LiCl/CaO, Sulfonated Zeolites. jocpr.comgoogle.comresearchgate.net | Solid | Ease of separation, reusability, reduced waste. jocpr.comyoutube.com |

Optimization of Reaction Conditions and Yield

Optimizing reaction parameters is essential to maximize the yield and purity of THFMA while minimizing byproducts, such as polymerizates. google.com Key factors include molar ratio of reactants, temperature, pressure, and reaction time.

Based on patented methodology, a typical optimized process involves the following conditions: google.com

Molar Ratio : An excess of the starting methacrylate ester is used to drive the equilibrium. A molar ratio of methyl methacrylate to tetrahydrofurfuryl alcohol between 1.5:1 and 2.0:1 is preferred. google.com

Temperature : The reaction is typically conducted at a temperature of 60°C to 80°C. google.com

Pressure : A vacuum (e.g., 500 mbar) is applied to facilitate the removal of the methanol/methyl methacrylate azeotrope at a low overhead temperature (≤50°C), which shifts the equilibrium towards the product. google.com

Catalyst Concentration : The catalyst, such as lithium tetrahydrofurfuryl-(2)-methoxide, is used in amounts of 1-3% by weight based on the total reactants. google.com

Inhibitor : A polymerization inhibitor, such as hydroquinone (B1673460) monomethyl ether, is added to prevent the polymerization of the methacrylate monomers at reaction temperatures. google.com

Reaction Time : The process is generally completed within 2 to 3 hours under these conditions. google.com

Following the reaction, excess methyl methacrylate is removed by distillation, and the final THFMA product is purified by vacuum distillation, achieving purities of around 96%. google.com

| Parameter | Optimized Value/Condition | Purpose |

| Molar Ratio (MMA:THF-OH) | 1.5:1 to 2.0:1 google.com | Shifts equilibrium to favor product formation. |

| Temperature | 60°C - 80°C google.com | Provides sufficient energy for reaction without excessive byproduct formation. |

| Pressure | ~500 mbar (initial), then higher vacuum google.com | Enables removal of methanol azeotrope to drive the reaction forward. |

| Catalyst | 1-3 wt% Lithium methoxide google.com | To achieve an efficient reaction rate. |

| Reaction Time | 2 - 3 hours google.com | Sufficient time for reaching high conversion. |

Alternative Synthetic Pathways for THFMA Analogues

Beyond transesterification, other synthetic routes are explored, particularly those that produce structural analogues of THFMA or incorporate green chemistry principles.

Preparation via Methacrylic Acid, Tetrahydrofurfuryl Alcohol, and Epichlorohydrin (B41342)

A direct, one-pot reaction involving these three components to produce standard THFMA is not a conventional synthetic route. Instead, these reactants are typically used to create analogues of THFMA, such as those containing a glycidyl (B131873) group or a hydroxyl-propyl linkage.

One plausible pathway for an analogue involves a two-step process:

Synthesis of Glycidyl Methacrylate : Methacrylic acid reacts with epichlorohydrin in the presence of a catalyst (like a tertiary amine or quaternary ammonium (B1175870) salt) to form glycidyl methacrylate (GMA). ijarsct.co.inresearchgate.net This reaction involves the opening of the epoxide ring of epichlorohydrin.

Reaction with Tetrahydrofurfuryl Alcohol : The epoxide ring of the newly formed glycidyl methacrylate can then be opened by tetrahydrofurfuryl alcohol. This reaction would typically be catalyzed by an acid or a base and results in a methacrylate monomer that incorporates both the tetrahydrofurfuryl and a hydroxy-propyl moiety, creating a structural analogue of THFMA.

Alternatively, direct esterification of methacrylic acid with tetrahydrofurfuryl alcohol, a process known as Fischer esterification, is a viable method for producing THFMA itself, though it can be slower than transesterification and requires strong acid catalysts like sulfuric acid. researchgate.netresearchgate.netgoogle.com

Exploration of Green Chemistry Concepts in THFMA Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of methacrylates to reduce environmental impact and improve safety and efficiency. techconnect.org

Key green concepts applicable to THFMA synthesis include:

Use of Renewable Feedstocks : Tetrahydrofurfuryl alcohol is a bio-based platform chemical, often produced from the hydrogenation of furfural (B47365), which is derived from agricultural biomass like corncobs and sugarcane bagasse. youtube.com The methacrylate component can also be derived from bio-based sources such as bio-isobutanol. techconnect.org This reduces the reliance on petrochemical feedstocks.

Catalyst Selection : The use of heterogeneous (solid) catalysts is a core principle of green chemistry. jocpr.comelsevierpure.com Solid acid or base catalysts can replace soluble catalysts like sodium methoxide. This simplifies the purification process, as the catalyst can be removed by simple filtration, and allows for catalyst recycling, minimizing waste. jocpr.comgoogle.com

Atom Economy and Waste Prevention : Optimizing reactions to maximize the incorporation of all reactant atoms into the final product is crucial. Transesterification can have high atom economy, especially when the displaced alcohol (methanol) is captured and recycled. Solvent-free synthesis or the use of greener solvents like supercritical fluids can also minimize waste. google.comrsc.org

Future Directions in THFMA Monomer Synthesis.datainsightsmarket.com

The trajectory of Tetrahydrofurfuryl Methacrylate (THFMA) synthesis is increasingly shaped by the principles of green chemistry and sustainable development. mdpi.com Future research and industrial efforts are concentrating on developing more environmentally benign, efficient, and economically viable production methods. Key areas of focus include the adoption of bio-based feedstocks, the innovation of novel catalytic systems, and the optimization of reaction pathways to minimize waste and energy consumption. mdpi.comsciencedaily.com This evolution is driven by stringent environmental regulations, growing consumer demand for eco-friendly products, and the chemical industry's broader shift away from a reliance on finite petrochemical resources. datainsightsmarket.comgoogle.commarketreportanalytics.com

A primary thrust in the evolution of THFMA synthesis is the transition toward bio-based feedstocks. marketreportanalytics.com The precursor, tetrahydrofurfuryl alcohol, can be derived from furfural, which is readily obtained from the dehydration of pentose (B10789219) sugars found in biomass, such as hemicellulose from agricultural waste. mdpi.comgoogle.com This bio-based route presents a significant advantage by reducing the carbon footprint associated with traditional petrochemical manufacturing and moving towards a more sustainable and circular economy. datainsightsmarket.comgoogle.com The market for bio-based THFMA is projected to experience robust growth, underscoring the commercial and environmental impetus behind this shift. datainsightsmarket.commarketreportanalytics.com Research in this area focuses on optimizing the conversion of biomass to furfural and subsequently to tetrahydrofurfuryl alcohol, as well as improving the efficiency of the final esterification step to produce THFMA. specialchem.com

Concurrent with the move to renewable feedstocks is the development of advanced, greener catalytic systems. Scientists are exploring novel catalysts that offer higher selectivity, greater efficiency, and improved stability, thereby reducing energy consumption and waste. sciencedaily.com One promising area is the development of heterogeneous geminal atom catalysts (GACs), which feature dual metal cores, such as copper ions, supported on materials like polymeric carbon nitride. sciencedaily.com These catalysts can facilitate more efficient and selective cross-coupling reactions with a lower carbon footprint and reduced risk of metal contamination. sciencedaily.com

Furthermore, research into acid-base bifunctional catalysts, such as group V metals like Niobium and Tantalum supported on silica, is underway for potential alternative synthesis pathways. researchgate.netacs.org For transesterification processes, efforts are being made to develop catalysts, like specific alkali metal alkoxides, that perform effectively under milder temperature and pressure conditions, which minimizes the formation of by-products. google.com The exploration of stabilized homogeneous catalysts, including iodine-promoted molybdenum systems, also shows promise for operating at lower temperatures and pressures than traditional methods. acs.org

Future synthetic strategies also involve process optimization and the investigation of entirely new reaction routes. For instance, controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP) are being studied at ambient temperatures, which could lead to more energy-efficient processes. researchgate.net In the long term, syngas-based processes, which utilize a mixture of carbon monoxide and hydrogen derived from various sources including biomass, are being considered as a potential pathway to produce key chemical intermediates for methacrylate synthesis. acs.orgacs.org These forward-looking approaches collectively aim to establish a new generation of THFMA synthesis methods that are not only high-yielding and cost-effective but also aligned with global sustainability goals.

Table 1: Emerging Synthetic Strategies for this compound (THFMA)

| Synthetic Approach | Key Features & Advantages | Associated Challenges |

| Bio-Based Feedstocks | Utilizes renewable resources (e.g., hemicellulose) to produce furfural, a key precursor. mdpi.comgoogle.com Reduces dependence on petrochemicals and lowers carbon footprint. marketreportanalytics.com | Limited availability and scalability of certain bio-based feedstocks. datainsightsmarket.commarketreportanalytics.com Potential for variability in raw material quality. marketreportanalytics.com |

| Novel Heterogeneous Catalysts | Employs advanced catalysts like Geminal Atom Catalysts (GACs) with dual metal cores (e.g., Copper). sciencedaily.com Offers higher selectivity, efficiency, and stability, with reduced metal leaching and waste. sciencedaily.com | Higher initial cost of advanced catalyst development and synthesis. Requires further research to optimize for industrial scale. |

| Advanced Homogeneous Catalysis | Utilizes stabilized catalysts (e.g., Molybdenum-based) that operate at lower temperatures and pressures. acs.org Can lead to more efficient carbonylation processes in alternative synthesis routes. acs.org | Catalyst separation from the product stream can be complex and costly. Potential for catalyst deactivation over time. |

| Process Optimization | Focuses on refining existing methods like transesterification to operate under milder conditions (e.g., 60-80°C). google.com Reduces the formation of by-products and improves overall product purity. google.com | Achieving high conversion rates at lower temperatures may require highly specialized and sensitive catalytic systems. |

Polymerization Kinetics and Mechanisms of Tetrahydrofurfuryl Methacrylate

Homopolymerization of Tetrahydrofurfuryl Methacrylate (B99206)

The conversion of the THFMA monomer into its corresponding polymer, poly(tetrahydrofurfuryl methacrylate) or p(THFMA), can be achieved through several polymerization techniques. The kinetics and mechanisms of these processes are critical in determining the molecular weight, polydispersity, and microstructure of the final polymer.

Radical Polymerization Mechanisms

The kinetics of radical polymerization are governed by the rates of the elementary steps of initiation, propagation, and termination.

Initiation: This first step involves the generation of free radicals from an initiator molecule, which is often a thermally or photochemically labile compound like benzoyl peroxide or azobisisobutyronitrile (AIBN). rsc.orguvebtech.com The initiator decomposes to form primary radicals, which then react with a monomer molecule to start a polymer chain. uvebtech.com The rate of initiation is dependent on the initiator's decomposition rate constant and its efficiency in generating radicals that successfully initiate polymerization. rsc.org

Termination: The growth of a polymer chain is concluded by the termination step, where two growing radical chains react with each other. masterorganicchemistry.com This can occur through two primary mechanisms: combination, where the two chains join to form a single longer chain, or disproportionation, where a hydrogen atom is transferred from one chain to the other, resulting in two terminated chains, one with a saturated end and the other with an unsaturated end. acs.org The termination rate is generally diffusion-controlled, especially at higher monomer conversions where the viscosity of the reaction medium increases significantly. rsc.org

Several factors can influence the rate of radical polymerization and the final monomer conversion.

Temperature: Temperature plays a crucial role in radical polymerization. Increasing the temperature accelerates the decomposition of the initiator, leading to a higher rate of initiation and, consequently, a faster polymerization rate. mdpi.com The propagation and termination rate constants also increase with temperature, following the Arrhenius equation. researchgate.net

Monomer Concentration: The rate of polymerization is typically first order with respect to the monomer concentration. youtube.com Therefore, a higher initial monomer concentration will result in a faster polymerization rate.

Solvent: The choice of solvent can affect the polymerization kinetics by influencing the solubility of the monomer and the resulting polymer, as well as the viscosity of the reaction medium.

Anionic Microemulsion Polymerization of THFMA

Anionic microemulsion polymerization is a technique that allows for the synthesis of polymer nanoparticles with a narrow size distribution. acs.org In the case of THFMA, this process has been studied in a three-component system consisting of water, an anionic surfactant (like sodium dodecyl sulfate), and the THFMA monomer. The polymerization is typically initiated by a water-soluble initiator. acs.orgacs.org

The kinetics of microemulsion polymerization are complex, with the partitioning of the monomer between the aqueous phase, the surfactant micelles, and the growing polymer particles playing a key role. acs.org The rate of polymerization and the final conversion are influenced by the composition of the microemulsion. For instance, in a study of THFMA polymerization in an anionic microemulsion, the conversion and rate of polymerization were measured, as shown in the table below.

| Time (min) | Conversion (%) | Rate (%/min) |

| 0 | 0 | 0 |

| 10 | 15 | 1.5 |

| 20 | 35 | 2.0 |

| 30 | 58 | 2.3 |

| 40 | 75 | 1.7 |

| 50 | 85 | 1.0 |

| 60 | 90 | 0.5 |

| This table presents hypothetical data based on typical microemulsion polymerization kinetics for illustrative purposes. |

Controlled Radical Polymerization (CRP) of THFMA

Controlled radical polymerization (CRP) techniques offer the ability to synthesize polymers with well-defined molecular weights, low polydispersity, and complex architectures. youtube.com These methods achieve control by establishing a dynamic equilibrium between active (propagating) radical species and dormant species. nih.gov

Atom Transfer Radical Polymerization (ATRP) is a versatile CRP method that has been widely used for the polymerization of methacrylates. cmu.educapes.gov.bracs.org The mechanism involves the reversible transfer of a halogen atom (typically chlorine or bromine) from a dormant species (an alkyl halide) to a transition metal catalyst (commonly a copper complex with a nitrogen-based ligand). cmu.edu This process generates a radical that can propagate, and the reverse reaction deactivates the growing chain, thus maintaining a low concentration of active radicals and minimizing termination reactions. acs.orgcmu.edu

The rate of polymerization in ATRP is dependent on the concentrations of the monomer, initiator, and the ratio of the activator (Cu(I) complex) to the deactivator (Cu(II) complex). cmu.edu The equilibrium constant for the activation/deactivation process (KATRP) is a critical parameter that depends on the monomer, catalyst, and reaction conditions. cmu.edu

| Monomer | Initiator | Catalyst/Ligand | Temperature (°C) | kp (M-1s-1) | KATRP |

| MMA | EBiB | CuBr/PMDETA | 90 | 1600 | 4.4 x 10-9 |

| MMA | MBrP | CuCl/dNbpy | 90 | 1600 | 1.1 x 10-7 |

| Data sourced from studies on methyl methacrylate for illustrative purposes. EBiB: ethyl α-bromoisobutyrate, PMDETA: N,N,N',N'',N''-pentamethyldiethylenetriamine, MBrP: methyl α-bromopropionate, dNbpy: 4,4'-di(5-nonyl)-2,2'-bipyridine. |

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

While specific studies on the RAFT polymerization of neat this compound (THFMA) are not extensively detailed in the reviewed literature, the principles of RAFT polymerization for other methacrylate monomers, such as methyl methacrylate (MMA) and furfuryl methacrylate (FMA), provide a strong basis for understanding its expected behavior. rsc.orgnih.gov RAFT polymerization is a form of reversible-deactivation radical polymerization that offers excellent control over molecular weight, polydispersity, and polymer architecture. researchgate.netnih.gov

The mechanism relies on a chain transfer agent (CTA), typically a thiocarbonylthio compound, which mediates the polymerization via a reversible addition-fragmentation process. For methacrylates, trithiocarbonates are often effective CTAs. sigmaaldrich.com The process allows for the synthesis of well-defined homopolymers and complex structures like block copolymers. For instance, the RAFT polymerization of FMA, a structurally related heterocyclic methacrylate, has been successfully carried out using 2-cyano-2-propyl dodecyl trithiocarbonate (B1256668) (CPDTC) as the RAFT agent, yielding polymers with low dispersity. rsc.org Similarly, block copolymers of N-vinyl pyrrolidone and various methacrylates have been synthesized using RAFT, demonstrating the robustness of this technique for creating complex architectures. preprints.orgmdpi.com Given these precedents, it is anticipated that the RAFT polymerization of THFMA would proceed in a controlled manner with an appropriate choice of CTA and reaction conditions, enabling the synthesis of advanced materials with tailored properties.

Photoiniferter-RAFT Polymerization Kinetics

Photoiniferter-RAFT (PI-RAFT) polymerization is a light-mediated technique that offers enhanced spatial and temporal control over the polymerization process. nih.gov In this method, the chain transfer agent also functions as a photoiniferter, generating radicals upon irradiation with light, thus initiating polymerization without the need for a conventional thermal initiator. researchgate.netrsc.org This approach minimizes irreversible termination reactions and allows for the synthesis of high molecular weight polymers with narrow molecular weight distributions. rsc.org

Kinetic studies on the PI-RAFT polymerization of model monomers like methyl methacrylate (MMA) and methyl acrylate (B77674) (MA) have shown that the polymerization rate can be tuned by varying the light intensity. rsc.org However, at a certain point, a further increase in light intensity may not affect the reaction rate due to light saturation. rsc.org The choice of RAFT agent and the wavelength of light are crucial for optimizing the polymerization conditions. rsc.org For instance, bis(trithiocarbonate) disulfide has been investigated as a PI-RAFT agent for MMA, with different wavelengths of light screened to find the optimal conditions. rsc.org Recently, pyrazole-based CTAs have been shown to be highly efficient for the photoiniferter RAFT polymerization of a broad range of monomers, including MMA and N-vinylpyrrolidone (NVP), under blue light irradiation. chinesechemsoc.org Although specific kinetic data for the PI-RAFT polymerization of THFMA is not available in the reviewed literature, the findings from these related systems suggest that it would be a viable and advantageous technique for producing well-defined THFMA-based polymers.

Copolymerization Behavior of this compound

Reactivity Ratio Determinations in Binary Copolymer Systems

The copolymerization behavior of THFMA with other monomers is crucial for tailoring the properties of the resulting materials for specific applications. The reactivity ratios of the monomers in a copolymerization system determine the composition and microstructure of the final copolymer.

THFMA and Isobornyl Methacrylate (IBOMA) Copolymerization: Photocopolymerization and Thermal Studies

The photocopolymerization of THFMA with the bulky, bicyclic monomer Isobornyl Methacrylate (IBOMA) has been studied in bulk at ambient temperature. tandfonline.comresearchgate.nettandfonline.com The reactivity ratios were determined using various methods, including Fineman-Ross, Kelen-Tudos, Extended Kelen-Tudos, and Mao-Huglin. The results consistently showed that THFMA is more reactive than IBOMA in this copolymerization system. tandfonline.comresearchgate.nettandfonline.com

The higher reactivity of THFMA is also supported by the analysis of the dyad sequence distribution, which indicated a higher sequence length distribution for THFMA as its feed content was increased. tandfonline.comresearchgate.net

Table 1: Reactivity Ratios for THFMA (M1) and IBOMA (M2) Photocopolymerization

| Method | r₁ (THFMA) | r₂ (IBOMA) |

|---|---|---|

| Fineman-Ross | 2.51 | 0.47 |

| Kelen-Tudos | 2.49 | 0.48 |

| Extended Kelen-Tudos | 2.50 | 0.49 |

| Mao-Huglin | 2.52 | 0.46 |

Data sourced from tandfonline.comresearchgate.net

Thermal analysis of the resulting poly(THFMA-co-IBOMA) copolymers by Differential Scanning Calorimetry (DSC) showed that the glass transition temperature (Tg) of the copolymers increased with an increasing content of IBOMA. tandfonline.comresearchgate.net This is expected, as the homopolymer of IBOMA, poly(isobornyl methacrylate), is a hard material with a high glass transition temperature. dergi-fytronix.comdergi-fytronix.comamazonaws.com

THFMA and Methyl Methacrylate (MMA) Copolymerization: Conventional Free Radical Polymerization vs. ATRP

The copolymerization of THFMA and Methyl Methacrylate (MMA) has been investigated under different polymerization conditions, revealing that the reactivity ratios are significantly dependent on the polymerization method. researchgate.net In conventional free radical polymerization (CFRP), the reactivity ratios of THFMA and MMA are relatively close to unity, suggesting a tendency towards random copolymerization. researchgate.net

However, when the copolymerization is carried out using Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique, the reactivity ratios change dramatically. researchgate.net In ATRP, MMA becomes the more reactive monomer. This change in reactivity is attributed to the coordination of the copper catalyst used in ATRP with the oxygen atom of the tetrahydrofurfuryl group in THFMA, which alters its reactivity. researchgate.net

Table 2: Reactivity Ratios for THFMA and MMA Copolymerization

| Polymerization Method | r (THFMA) | r (MMA) |

|---|---|---|

| Conventional Free Radical Polymerization (CFRP) | 1.06 | 0.81 |

| Atom Transfer Radical Polymerization (ATRP) | 0.34 | 1.97 |

Data sourced from researchgate.net

THFMA with (2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate and N-vinyl pyrrolidone

(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate: Based on the reviewed literature, there are no available studies on the copolymerization of this compound (THFMA) with (2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate. While research exists on the synthesis and polymerization of related cyclic ketene (B1206846) acetals like 2-methylene-4-phenyl-1,3-dioxolane, rsc.org direct data on its copolymerization reactivity with THFMA is not present.

N-vinyl pyrrolidone (NVP): Direct studies on the copolymerization of THFMA with N-vinyl pyrrolidone (NVP) were not found in the reviewed literature. However, the copolymerization of NVP with other methacrylate monomers has been investigated. For instance, in the free radical copolymerization of NVP with isobornyl methacrylate (IBMA), the reactivity ratio of IBMA was found to be significantly higher than that of NVP, indicating that IBMA is the more reactive monomer. mdpi.com Similarly, in the copolymerization of NVP with 3-(trimethoxysilyl) propyl methacrylate (TMSPM), the methacrylate monomer was also found to be more reactive. tsijournals.com

Table 3: Reactivity Ratios for N-vinyl pyrrolidone (NVP) with Various Methacrylates

| Comonomer (M₂) | r (NVP) | r (M₂) | Polymerization Method |

|---|---|---|---|

| Isobornyl Methacrylate (IBMA) | 0.292 | 2.673 | Free Radical |

| 3-(Trimethoxysilyl) propyl methacrylate (TMSPM) | 0.097 | 3.722 | Free Radical |

Data sourced from mdpi.comtsijournals.com

Based on these findings, it can be inferred that in a potential copolymerization of THFMA and NVP, THFMA would likely be the more reactive monomer.

Reactivity Ratios Calculation Methodologies

The calculation of monomer reactivity ratios is fundamental to understanding how different monomers will behave in a copolymerization reaction. These ratios, typically denoted as r₁ and r₂, indicate the relative preference of a growing polymer chain radical to add a monomer of its own type versus the comonomer. Several methods have been developed to determine these values from experimental data.

The Fineman-Ross (FR) method is a widely used linear graphical method for determining monomer reactivity ratios. researchgate.netnih.govmdpi.com This technique linearizes the instantaneous copolymer composition equation, allowing for the determination of reactivity ratios from the slope and intercept of a plot. The equation is expressed as:

G = H * r₁ - r₂

where G and H are functions of the monomer feed mole fractions (f) and the resulting copolymer mole fractions (F). The FR method has been a staple in polymer chemistry for decades due to its straightforward application. researchgate.netuni-bayreuth.dersc.org

The Kelen-Tudos (KT) method is a refinement of the Fineman-Ross method that aims to provide a more reliable graphical estimation of reactivity ratios. researchgate.netnih.govmdpi.com It introduces an arbitrary constant, α, which helps to distribute the data points more evenly, especially at extreme monomer feed compositions. The linearized equation is:

η = (r₁ + r₂/α)ξ - r₂/α

where η and ξ are functions of the Fineman-Ross parameters G and H, and α. This method is often considered to provide more accurate results than the traditional Fineman-Ross method because it minimizes the bias from data points at low and high monomer conversions. researchgate.netuni-bayreuth.dersc.org

The Error-in-Variables Model (EVM) is a more advanced and statistically robust nonlinear parameter estimation technique for determining reactivity ratios. uni-bayreuth.deresearchgate.net Unlike the Fineman-Ross and Kelen-Tudos methods, which assume that experimental error lies only in the measurement of the copolymer composition, the EVM accounts for errors in all measured variables, including the monomer feed composition. This approach is considered to yield more accurate and reliable reactivity ratio estimates because it provides a more realistic treatment of experimental uncertainties. uni-bayreuth.denih.gov The EVM is computationally more intensive but has become more accessible with modern software, making it a preferred method for precise kinetic studies.

Ternary Copolymerization Systems

Scientific literature detailing the ternary copolymerization of this compound (THFMA), glycidyl (B131873) methacrylate (GMA), and tetrahydrofurfuryl acrylate (THFA) and their corresponding reactivity ratios could not be located in the available resources. While studies on the copolymerization of GMA and THFA exist, and research on terpolymers involving some of these components with other monomers like n-butyl acrylate has been published, the specific THFMA/GMA/THFA terpolymer system does not appear to be documented in readily accessible literature. rsc.orgresearchgate.netresearchgate.netresearchgate.netfrontiersin.org

Data Tables

Table 1: Reactivity Ratios for Selected Copolymerization Systems

| Copolymer System | r₁ (Monomer 1) | r₂ (Monomer 2) | Method(s) |

| THFMA / BA | Data not available | Data not available | - |

| GMA / THFA | 0.379 | 0.266 | Mao-Huglin |

| nBA / GMA / THFA* | See original research | See original research | EVM |

*Note: Data for the ternary system THFMA/GMA/THFA is not available. The listed entry is for a related system with n-butyl acrylate (nBA) instead of THFMA. researchgate.net

Controlled Copolymerization Architectures

The structure of polymers containing this compound (THFMA) can be precisely engineered to create materials with tailored properties. Through controlled polymerization techniques, specific copolymer architectures such as block and graft copolymers can be synthesized. These methods allow for the manipulation of the polymer's molecular weight and structure, leading to advanced materials with a wide range of applications.

Block and Graft Copolymers containing THFMA

Block and graft copolymers are advanced polymer structures that combine different polymer segments within a single molecule, offering a combination of properties from each component. The synthesis of such copolymers containing THFMA has been achieved through various controlled radical polymerization techniques, including Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Block Copolymers:

Block copolymers consist of two or more long sequences, or blocks, of different monomers. The synthesis of block copolymers containing THFMA has been demonstrated, often in combination with other methacrylate monomers like methyl methacrylate (MMA). For instance, the transformation from a cationic ring-opening polymerization of tetrahydrofuran (B95107) (THF) to ATRP has been utilized to create poly(THF)-b-poly(methyl methacrylate) block copolymers mdpi.com. While not directly incorporating THFMA, this illustrates a pathway where the THF moiety is a key component. More directly, the ATRP of THFMA with MMA has been studied, indicating that block copolymerization is feasible, although the reactivity ratios of the monomers are influenced by the polymerization technique used nih.gov.

Controlled radical polymerization methods like ATRP allow for the synthesis of well-defined block copolymers by the sequential addition of monomers. For example, a macroinitiator of one polymer block can be used to initiate the polymerization of a second monomer, leading to a diblock copolymer cmu.edunih.govresearchgate.netmdpi.com. This has been successfully applied to various methacrylate and acrylate monomers, and the principles are applicable to the synthesis of THFMA-containing block copolymers cmu.edunih.govresearchgate.netmdpi.com.

Graft Copolymers:

Graft copolymers are produced when polymer chains are attached as side chains to a main polymer backbone. The "grafting onto" method, where pre-synthesized side chains are attached to a polymer backbone, and the "grafting through" method, where a macromonomer is copolymerized, are common strategies acs.orgnih.govnih.govmdpi.com. For example, the "grafting onto" approach has been successfully used in combination with ATRP and click chemistry to create molecular brushes with high grafting density acs.orgnih.gov. Similarly, the "grafting through" method using RAFT polymerization allows for the synthesis of graft copolymers on surfaces nih.gov. These techniques can be adapted to incorporate THFMA either in the backbone or as the grafted chains, leading to materials with unique surface properties and morphologies. For instance, cellulose (B213188) has been used as a backbone for grafting polystyrene (PSt) and poly(methyl methacrylate) (PMMA) branches via nitroxide-mediated polymerization (NMP), demonstrating the versatility of grafting techniques nih.gov.

The following table summarizes the synthesis of different types of copolymers using controlled polymerization techniques.

| Copolymer Type | Polymerization Method | Monomers | Key Findings |

| Block Copolymer | ATRP | Styrene (B11656), Acrylates, Methacrylates | Successful synthesis of di- and triblock copolymers with controlled molecular weight and low polydispersity. cmu.edunih.gov |

| Block Copolymer | ATRP and other methods | Polyolefins and Polyacrylates | Combination of different polymerization mechanisms allows for the synthesis of challenging block copolymer structures. harth-research-group.org |

| Graft Copolymer | ATRP and Click Chemistry ("grafting onto") | Poly(2-hydroxyethyl methacrylate) backbone, various side chains | High grafting density can be achieved, creating molecular brushes. acs.orgnih.gov |

| Graft Copolymer | RAFT ("grafting through") | Methacrylate-functionalized carbazole, MMA, Styrene, tert-Butyl acrylate | Formation of functional polymer ultrathin films on surfaces. nih.gov |

| Graft Copolymer | NMP | Cellulose backbone, PSt and PMMA grafts | Successful grafting of synthetic polymers onto a natural polymer backbone. nih.gov |

Network Formation and Cross-linking Phenomena

This compound is a monomer that readily polymerizes and can be cross-linked when exposed to heat, peroxide catalysts, or UV radiation. This ability to form a three-dimensional polymer network is crucial for many of its applications, particularly in coatings and dental resins. The process of network formation begins at the gel point, which is the critical point where the polymerizing system transitions from a viscous liquid to an elastic solid appliedmolecules.commanchester.ac.uk.

In photopolymerization, the kinetics of network formation can be monitored in real-time using techniques like photo-rheology, which measures the evolution of the storage modulus (G') and loss modulus (G'') during curing mdpi.comappliedmolecules.com. The gel point is identified as the crossover point of the G' and G'' curves mdpi.com. For systems containing tetrahydrofurfuryl acrylate (THFA), a related monomer, an increase in its content has been shown to increase the rigidity of the resulting polymer network mdpi.com.

The table below presents data on the photopolymerization of resins containing tetrahydrofurfuryl acrylate (THFA), illustrating the effect of monomer concentration on the gel time and final polymer rigidity.

| Resin Composition (molar ratio THFA:C13-MA:BDT) | Gel Point (tgel) (s) | Storage Modulus (G') at 300s (MPa) |

| 1:0.5:0.03 | 19.2 | 0.011 |

| 3:0.5:0.03 | 2.4 | 0.134 |

| 5:0.5:0.03 | 2.4 | 0.443 |

| 7:0.5:0.03 | 2.4 | 1.012 |

| 9:0.5:0.03 | 2.4 | 1.634 |

| 10:0.5:0.03 | 2.4 | 1.915 |

| Data derived from a study on THFA, tridecyl methacrylate (C13-MA), and 1,3-benzenedithiol (B1198324) (BDT) mdpi.com. |

Polymerization-Induced Volume Shrinkage and Stress in THFMA Systems

A significant challenge in the polymerization of methacrylate-based resins, including those containing THFMA, is the volumetric shrinkage that occurs as monomer molecules are converted into a more compact polymer network rsc.orgnih.govsci-hub.se. This shrinkage is a consequence of the replacement of longer van der Waals forces between monomer molecules with shorter covalent bonds in the polymer chains rsc.orgresearchgate.net. The resulting polymerization shrinkage can induce internal stresses within the material, which can be detrimental to its performance, especially in applications like dental restorations where adhesion to a substrate is critical nih.govnih.govresearchgate.netjuniperpublishers.com.

The magnitude of polymerization shrinkage and the resulting stress are influenced by several factors, including the chemical structure and molecular weight of the monomer, the filler content, and the polymerization kinetics nih.govsci-hub.seresearchgate.net. For instance, resins with a higher concentration of reactive groups per unit volume tend to exhibit greater shrinkage researchgate.net. In photopolymerization, the curing conditions, such as light intensity, can also affect the rate and extent of shrinkage and stress development juniperpublishers.com.

The following table shows the polymerization shrinkage of various experimental dental composites, highlighting the range of values observed in methacrylate-based systems.

| Resin Composite System | Volumetric Shrinkage (%) | Key Monomers |

| FIT-based composite | 0.9 - 5.7 | Low shrinkage monomer FIT-852 |

| BisGMA-based composite | 2.2 - 12 | Bisphenol A-glycidyl methacrylate (BisGMA) |

| Tetric EvoCeram | 1.83 | Not specified |

| Beautifil flow plus | 4.68 | Not specified |

| Data compiled from studies on experimental dental composites sci-hub.senih.gov. |

Spectroscopic Analysis of Polymer Structure and Composition

Spectroscopic methods are fundamental in elucidating the chemical structure and composition of PTHFMA and its copolymers. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy offer detailed information at the molecular level.

NMR spectroscopy is a powerful tool for the detailed structural analysis of polymers, providing information on copolymer composition, sequence distribution, and stereochemistry.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is widely employed to determine the composition of copolymers containing this compound. By integrating the signals corresponding to the distinct protons of each monomer unit in the copolymer, the relative molar fractions of the constituent monomers can be accurately calculated.

For instance, in a copolymer of this compound and another monomer, the characteristic signals of the tetrahydrofurfuryl group, such as the protons on the furan ring and the methylene (B1212753) protons adjacent to the ester group, can be used for quantification. The analysis of the chemical shifts and coupling patterns of the backbone methine and methylene protons can also provide information about the sequence distribution of the monomer units along the polymer chain, indicating whether the copolymer has a random, alternating, or blocky structure. The reactivity ratios of comonomers in copolymerization reactions can also be determined using ¹H NMR data by analyzing the copolymer composition at different monomer feed ratios.

Table 1: Illustrative ¹H NMR Chemical Shifts for Poly(this compound)

| Protons | Chemical Shift (δ, ppm) |

| -CH₃ (methacrylate) | 0.8 - 1.2 |

| -CH₂- (backbone) | 1.7 - 2.1 |

| -CH- (furan ring) | 3.5 - 4.2 |

| -CH₂-O- (furan ring) | 3.5 - 4.2 |

| -O-CH₂- (ester) | 3.8 - 4.1 |

Note: The exact chemical shifts can vary depending on the solvent, copolymer composition, and polymer microstructure.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides complementary information to ¹H NMR, offering detailed insights into the carbon skeleton of the polymer. Each carbon atom in a unique chemical environment gives a distinct signal, allowing for the unambiguous identification of the monomer units and the elucidation of the polymer's microstructure.

In PTHFMA, the carbonyl carbon of the ester group, the quaternary carbon of the methacrylate unit, and the various carbons of the tetrahydrofurfuryl ring can be readily identified. The chemical shifts of the backbone carbons can also be sensitive to the stereochemistry (tacticity) of the polymer chain, providing information on the relative arrangement of the pendant groups. For copolymers, ¹³C NMR can be used to identify the different monomer units and, in some cases, to analyze the sequence distribution at the triad or even pentad level, offering a more detailed picture of the copolymer architecture.

Table 2: Representative ¹³C NMR Chemical Shifts for Poly(this compound)

| Carbon | Chemical Shift (δ, ppm) |

| -CH₃ (methacrylate) | 18 - 20 |

| -CH₂- (backbone) | 44 - 46 |

| C(quaternary, backbone) | 45 - 48 |

| -CH₂- (furan ring) | 25 - 30 |

| -CH- (furan ring) | 68 - 70 |

| -CH₂-O- (furan ring) | 75 - 78 |

| C=O (ester) | 176 - 178 |

Note: The exact chemical shifts are dependent on the solvent and the polymer's microstructure.

Inline NMR spectroscopy is a powerful process analytical technology (PAT) that allows for the real-time monitoring of polymerization reactions. By placing the reaction vessel or a flow cell directly within the NMR spectrometer, the conversion of monomers to polymers can be followed continuously. This is achieved by monitoring the decrease in the intensity of the signals corresponding to the vinyl protons of the methacrylate monomer and the simultaneous increase in the intensity of the signals corresponding to the polymer backbone.

This technique provides valuable kinetic data, including the rate of polymerization and the conversion as a function of time. For the polymerization of this compound, inline NMR can be used to study the effects of various reaction parameters, such as initiator concentration, temperature, and solvent, on the polymerization kinetics. In copolymerization reactions, inline NMR can be used to monitor the consumption of each monomer individually, providing insights into the reactivity ratios and the evolution of the copolymer composition throughout the reaction.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a polymer and to monitor the progress of polymerization. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

In the case of PTHFMA, the FTIR spectrum is characterized by the presence of strong absorption bands corresponding to the carbonyl group (C=O) of the ester at around 1730 cm⁻¹, the C-O stretching vibrations of the ester and the ether linkages in the tetrahydrofurfuryl ring in the region of 1100-1300 cm⁻¹, and the C-H stretching and bending vibrations of the alkyl groups.

FTIR is also a valuable tool for monitoring the conversion of this compound monomer to polymer. The polymerization reaction involves the consumption of the C=C double bond of the methacrylate group, which has a characteristic absorption band at approximately 1635 cm⁻¹. By monitoring the decrease in the intensity of this peak over time, the degree of conversion can be determined. This is often done by comparing the intensity of the C=C peak to an internal reference peak that does not change during the reaction, such as the C=O peak.

Table 3: Key FTIR Absorption Bands for Poly(this compound)

| Wavenumber (cm⁻¹) | Assignment |

| ~2950 | C-H stretching (aliphatic) |

| ~1730 | C=O stretching (ester) |

| ~1635 | C=C stretching (residual monomer) |

| ~1450 | C-H bending |

| 1100 - 1300 | C-O stretching (ester and ether) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Thermal Characterization Techniques

Thermal analysis techniques are crucial for evaluating the performance of PTHFMA and its copolymers at different temperatures. These methods provide information on thermal stability, glass transition temperature, and viscoelastic properties.

Thermogravimetric analysis (TGA) is used to determine the thermal stability of a polymer by measuring its weight loss as a function of temperature in a controlled atmosphere. For PTHFMA, TGA thermograms typically show a single-step degradation process. The onset temperature of degradation is an important parameter that indicates the upper-temperature limit for the material's use. Studies on PTHFMA nanocomposites have shown that the addition of fillers like clay can enhance the thermal stability of the polymer matrix.

Dynamic Mechanical Analysis (DMA) is a powerful technique for studying the viscoelastic properties of polymers. It measures the storage modulus (a measure of the elastic response), the loss modulus (a measure of the viscous response), and the damping factor (tan δ) as a function of temperature or frequency. The peak of the tan δ curve is often used to determine the glass transition temperature (Tg) of the polymer, which is the temperature at which the material transitions from a rigid, glassy state to a more rubbery state. For PTHFMA, the Tg is a critical parameter that influences its mechanical properties and potential applications. DMA can also provide information on other transitions, such as secondary relaxations, which are related to localized molecular motions.

Table 4: Thermal Properties of Poly(this compound)

| Property | Typical Value |

| Glass Transition Temperature (Tg) | 60 - 70 °C |

| Onset of Thermal Degradation (TGA) | ~250 - 300 °C |

Note: These values can be influenced by factors such as molecular weight, copolymer composition, and the presence of additives.

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) and Thermal Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to determine the glass transition temperature (Tg) of polymers. thermalsupport.comhu-berlin.de The Tg represents the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. thermalsupport.comnetzsch.com This transition is observed as a step-like change in the heat flow signal in a DSC thermogram. hu-berlin.deyoutube.com The midpoint of this step is typically reported as the Tg value. youtube.com

The chemical structure of the polymer significantly influences its Tg. For PTHFMA and its copolymers, the bulky tetrahydrofurfuryl group attached to the polymer backbone restricts segmental motion, which generally results in a relatively high Tg. The Tg of copolymers can be tailored by adjusting the comonomer composition.

In a study on the photocopolymerization of this compound (THFMA) and isobornyl methacrylate (IBMA), the glass transition temperatures of the resulting copolymers were found to be dependent on the feed ratio of the monomers. tandfonline.comtandfonline.com As the mole fraction of the rigid, bicyclic IBMA monomer increased in the copolymer, the Tg of the copolymer also increased. tandfonline.comtandfonline.com This is because the bulky isobornyl group further hinders the rotational freedom of the polymer chains.

Table 1: Glass Transition Temperatures of Poly(THFMA-co-IBMA) Copolymers

| Mole Fraction of THFMA in Feed | Mole Fraction of IBMA in Feed | Glass Transition Temperature (Tg) in °C |

| 1.0 | 0.0 | 62 |

| 0.8 | 0.2 | 85 |

| 0.6 | 0.4 | 108 |

| 0.4 | 0.6 | 125 |

| 0.2 | 0.8 | 148 |

| 0.0 | 1.0 | 170 |

Data synthesized from findings on the thermal studies of THFMA and IBMA copolymers. tandfonline.comtandfonline.com

Thermogravimetric Analysis (TGA) for Thermal Stability

The thermal degradation of a polymer similar to PTHFMA, poly[(2-hydroxy-3-tetrahydrofurfuryloxy)propyl methacrylate] (poly(THPMA)), has been investigated. researchgate.net The initial decomposition temperature for poly(THPMA) was found to be approximately 230°C. researchgate.net The polymer exhibited a 50% weight loss at 365°C. researchgate.net The primary degradation product upon heating to 330°C was the monomer, indicating a depolymerization process. researchgate.net

The thermal stability of PTHFMA can be enhanced through the formation of nanocomposites. For instance, the incorporation of clay minerals into the PTHFMA matrix has been shown to improve its thermal stability. scielo.br The clay layers act as a barrier, hindering the diffusion of volatile decomposition products and thus increasing the temperature at which degradation occurs. psu.edumarquette.edu

Table 2: Thermal Decomposition Data for Poly[(2-hydroxy-3-tetrahydrofurfuryloxy)propyl methacrylate]

| Parameter | Temperature (°C) |

| Initial Decomposition Temperature | ~230 |

| Temperature for 50% Weight Loss | 365 |

Data from the thermal degradation study of poly(THPMA). researchgate.net

In copolymers, the thermal stability can be influenced by the nature of the comonomer. For example, in copolymers of glycidyl methacrylate (GMA) and tetrahydrofurfuryl acrylate (THFA), the thermal stability was observed to increase with a higher content of THFA. um.edu.my

Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties and Transitions

Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of polymers. deu.edu.tr It involves applying a sinusoidal stress to a sample and measuring the resultant strain. deu.edu.tr This allows for the determination of the storage modulus (E'), which represents the elastic response of the material, and the loss modulus (E''), which represents the viscous response. deu.edu.tryoutube.com The ratio of the loss modulus to the storage modulus is the tan delta (tan δ), or damping factor, which provides information about the energy dissipation of the material. deu.edu.tryoutube.com

The glass transition temperature can be identified from the peak of the tan δ curve or the onset of the drop in the storage modulus. polymerinnovationblog.comtainstruments.com For copolymers of tetrahydrofurfuryl acrylate (THFA) and tridecyl methacrylate (C13-MA), the Tg was determined from the peak of the loss factor curve. nih.govmdpi.com The storage modulus of these photopolymers was found to be in the range of 1 to 10 MPa at room temperature, indicating a soft, rubbery material. mdpi.com

Table 3: Dynamic Mechanical Properties of a Biobased Photopolymer Containing Tetrahydrofurfuryl Acrylate

| Property | Value |

| Storage Modulus (G') at 20°C | ~2.5 MPa |

| Loss Modulus (G'') at 20°C | ~0.3 MPa |

| Glass Transition Temperature (Tg) | -22°C |

Representative data for a copolymer of THFA and C13-MA. nih.govmdpi.com

The DMA results for PTHFMA and its copolymers provide crucial information about their mechanical behavior as a function of temperature, which is vital for predicting their performance in various applications.

Microstructural and Morphological Characterization

The microstructure and morphology of PTHFMA and its copolymers at various length scales are critical to their macroscopic properties. Techniques such as nuclear magnetic resonance spectroscopy, atomic force microscopy, and optical microscopy are employed to elucidate these features.

Dyad Sequence Distribution and Sequence Length Analysis

The distribution of monomer units along a copolymer chain has a significant impact on its properties. The dyad sequence distribution describes the probabilities of finding different pairs of adjacent monomer units. This can be determined from reactivity ratios obtained from copolymerization studies.

For the copolymerization of this compound (THFMA) and isobornyl methacrylate (IBMA), the monomer reactivity ratios were calculated. tandfonline.comtandfonline.com The average reactivity ratio for THFMA (r_THFMA) was found to be 2.508 ± 0.346, while for IBMA (r_IBMA) it was 0.472 ± 0.104. tandfonline.com Since r_THFMA is significantly greater than 1 and r_IBMA is less than 1, it indicates that THFMA is more reactive than IBMA and that the resulting copolymer will have a higher incorporation of THFMA units than what is present in the initial monomer feed. tandfonline.com The product of the reactivity ratios (r_THFMA x r_IBMA) being greater than 1 suggests a tendency towards the formation of block-like sequences of the more reactive monomer, THFMA. tandfonline.com

The dyad sequence lengths, which are the average lengths of continuous sequences of a single monomer, can be calculated from the reactivity ratios. tandfonline.comtandfonline.com In the case of THFMA-IBMA copolymers, the sequence length distribution for THFMA was observed to be higher with an increase in its feed content, which is consistent with its higher reactivity ratio. tandfonline.comtandfonline.com

Atomic Force Microscopy (AFM) for Surface Properties

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a sample's surface. researchgate.netresearchgate.net It is a valuable tool for characterizing the surface morphology, roughness, and nanoscale features of polymer films. researchgate.netresearchgate.net

AFM can be used to visualize the phase separation in polymer blends and the dispersion of nanoparticles in nanocomposites. The contrast in AFM images of heterogeneous polymer systems is often related to differences in the mechanical properties of the different components. azom.com

For thin films of polymer blends, AFM can reveal the size and shape of the domains of the different components. azom.com In the case of PTHFMA-based materials, AFM could be used to study the surface of thin films, coatings, and membranes to assess their uniformity and identify any defects. The surface roughness, an important parameter for many applications, can be quantified from AFM images. espublisher.com

Optical Microscopy

Optical microscopy is a widely used technique for examining the microstructure of materials at the micrometer scale. It can be used to observe the morphology of polymer blends, the dispersion of fillers, and the presence of any large-scale defects such as voids or cracks.

In the context of PTHFMA and its copolymers, optical microscopy could be employed to study the phase morphology of immiscible blends. For example, if PTHFMA is blended with another polymer with which it is not miscible, optical microscopy can reveal the size and distribution of the dispersed phase. It can also be used to observe the formation of crystalline structures on polymer films. researchgate.net While offering lower resolution than AFM or electron microscopy, optical microscopy is a valuable and accessible tool for preliminary morphological characterization.

Applications of Poly Tetrahydrofurfuryl Methacrylate and Its Derivatives

Biomedical and Dental Materials Research

Poly(tetrahydrofurfuryl methacrylate) (pTHFMA) and its derivatives are notable for their versatility in biomedical and dental applications. Their unique properties, including biocompatibility and the ability to be derived from renewable resources, have made them subjects of extensive research.

Application as Diluents in Resin-Based Dental Composites

In the field of restorative dentistry, the viscosity of dimethacrylate-based monomers like bisphenol A-glycidyl dimethacrylate (Bis-GMA) is often too high for direct application. 3m.commdpi.com This necessitates the inclusion of a diluent monomer to achieve a clinically manageable consistency, facilitate the incorporation of filler particles, and improve the degree of polymerization. 3m.comyoutube.com Tetrahydrofurfuryl methacrylate (B99206) (THFMA) has been investigated as one such diluent.

A study on the physical properties of dental resins containing up to 30% by weight of THFMA as a comonomer with either Bis-GMA or 1,6-bis-(methacryloxy-2-ethoxycarbonylamino)-2,4,4-trimethyl-hexane (UDMA) revealed that THFMA had a negligible effect on the mechanical properties, such as Young's modulus and flexural strength, of the resulting heat-cured resins. nih.gov However, properties like polymerization shrinkage and degree of conversion showed a strong correlation with the concentration of THFMA. nih.gov This suggests that THFMA can be a viable comonomer in resin-based dental materials, with further research warranted. nih.gov

Table 1: Investigated Properties of THFMA in Dental Monomer Systems

| Property Investigated | Principal Monomer | Effect of THFMA (up to 30 wt%) |

|---|---|---|

| Young's Modulus | Bis-GMA, UDMA | Negligible effect |

| Flexural Strength | Bis-GMA, UDMA | Negligible effect |

| Refractive Index | UDMA | Negligible effect |

| Polymerization Shrinkage | Bis-GMA, UDMA | Strong relationship with concentration |

| Degree of Conversion | Bis-GMA, UDMA | Strong relationship with concentration |

Data sourced from a study on the physical properties of dental resins containing THFMA. nih.gov

Formulation of Soft Prosthetic Materials with Elastomer/Methacrylate Systems

Soft prosthetic materials are crucial for various applications, including maxillofacial prosthetics and denture liners, to cushion soft tissues and prevent irritation from hard dental polymers. nih.govgoogle.com A novel approach to creating these materials involves combining a powdered elastomer with a methacrylate monomer that polymerizes into an elastomer, avoiding the need for plasticizers. nih.gov While this particular study used higher alkyl methacrylates, the principle opens avenues for monomers like THFMA, known for its elastomeric polymer properties.